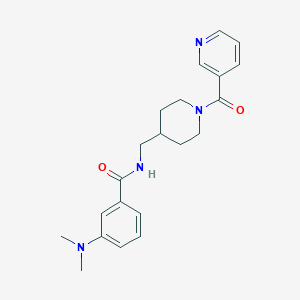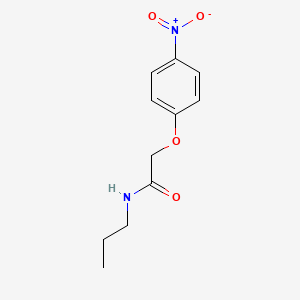
2-(4-nitrophenoxy)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-NITROPHENOXY)ETHANOL” and “2-(4-Nitrophenoxy)ethyl acetate” are related compounds. They are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “2-(p-Nitrophenoxy)ethanol” can be prepared by the condensation of p-Hydroxy acetanilide with p-chloronitrobenzene in DMF at 135–140 °C in the presence of anhydrous K2CO3 . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .
Chemical Reactions Analysis
The chemical reactions of related compounds involve various processes. For example, the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine results in the formation of undesired pyridinium salts .
Scientific Research Applications
Environmental Remediation
- Degradation of Environmental Contaminants : Research on related nitrophenol compounds, such as p-nitrophenol, reveals their presence as environmental contaminants due to pesticide and medicine manufacturing. Studies highlight the degradation pathways of these compounds by bacteria like Rhodococcus opacus SAO101, demonstrating the environmental remediation potential of microbial processes. The degradation involves enzymatic activities transforming nitrophenols to less harmful substances, indicating a possible application area for similar compounds in bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004).
Biological Activity
- Antitubercular Agents : A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activities against M. tuberculosis. This suggests the potential of structurally related compounds in developing affordable antitubercular agents, with some derivatives displaying significant activity without adverse effects on tumor cell lines (Ang et al., 2012).
Analytical Chemistry
- Detection of Toxic Compounds : Research involving graphene oxide-based electrochemical sensors for the detection of 4-nitrophenol highlights the application of related compounds in analytical chemistry. These sensors exhibit high sensitivity and specificity, suggesting the utility of similar chemical structures in developing detection systems for environmental pollutants (Li et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-nitrophenoxy)-N-propylacetamide is the Toxoplasma gondii (T. gondii) . This compound has shown significant activity against T. gondii tachyzoites both in vitro and in vivo . The apicoplast, a unique organelle found in T. gondii, is a potential drug target for new chemotherapy .
Mode of Action
It is known that the compound interacts with its targets through a process that involves the inhibition of protoporphyrinogen oxidase (protox) . Protox is an enzyme involved in the biosynthesis of heme, a vital component of many proteins including hemoglobin .
Biochemical Pathways
The compound affects the heme biosynthesis pathway by inhibiting the Protox enzyme . This inhibition disrupts the normal functioning of the pathway, leading to a decrease in the production of heme. The downstream effects of this disruption can include a decrease in the production of proteins that require heme as a component, potentially leading to a variety of physiological effects.
Result of Action
The result of the compound’s action is the inhibition of T. gondii growth . By inhibiting the Protox enzyme and disrupting heme biosynthesis, the compound can effectively limit the proliferation of T. gondii, making it a potential candidate for the treatment of toxoplasmosis .
properties
IUPAC Name |
2-(4-nitrophenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAIPDVEPSWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

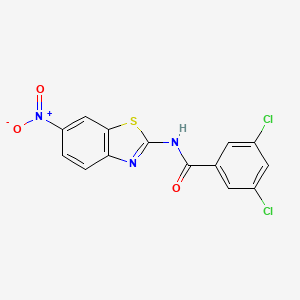
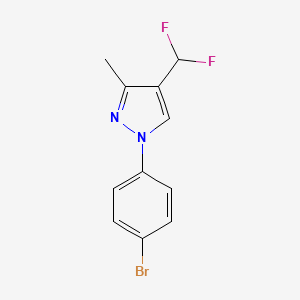

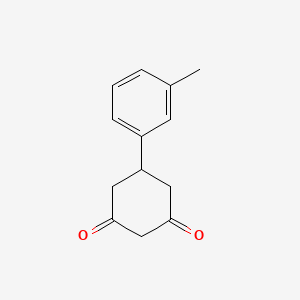
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)
![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)
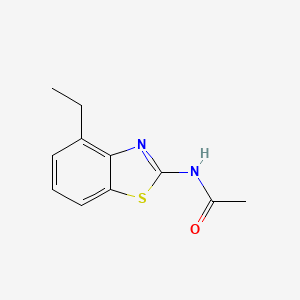

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)

![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)

